N-(4-Bromo-3-methylphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide
Description
N-(4-Bromo-3-methylphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide (CAS RN: 899932-94-6) is a structurally complex acetamide derivative featuring a brominated aromatic ring, a methyl-substituted phenyl group, and a 1,4-diazaspiro[4.5]deca-1,3-dien-2-yl scaffold linked via a sulfanyl-acetamide bridge. Its synthesis likely involves coupling reactions between substituted phenylacetic acids and heterocyclic amines, as seen in analogous compounds (e.g., ).
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[[2-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BrN3OS/c1-16-6-8-18(9-7-16)22-23(28-24(27-22)12-4-3-5-13-24)30-15-21(29)26-19-10-11-20(25)17(2)14-19/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYWLEMWNNFVLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCCCC3)N=C2SCC(=O)NC4=CC(=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Bromo-3-methylphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound features a spiro structure that combines a diazaspiro framework with a sulfanyl acetamide moiety. The brominated and methylated phenyl groups contribute to its unique chemical properties, potentially influencing its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit various biological activities, including:
- Antitumor Activity : Compounds with spiro structures have been associated with anticancer properties. For instance, spiro compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of sulfur in the structure may enhance antimicrobial activity, as many sulfur-containing compounds demonstrate efficacy against a range of pathogens.
- Neuroprotective Effects : Some derivatives of diazaspiro compounds have shown promise in neuroprotection, potentially by modulating neurotransmitter systems or reducing oxidative stress.
The exact mechanism of action for this compound is not fully elucidated but may involve:
- Receptor Modulation : Binding to specific receptors or enzymes could alter signaling pathways relevant to cell survival and proliferation.
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced viability of target cells.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit the growth of various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Induction of apoptosis |
| A549 (lung cancer) | 20 | Cell cycle arrest at G2/M phase |
| HeLa (cervical cancer) | 10 | Inhibition of DNA synthesis |
In Vivo Studies
Preliminary in vivo studies using animal models have shown promising results regarding tumor reduction and overall survival rates when treated with this compound.
Case Studies
- Study on Antitumor Activity : A recent study investigated the effects of this compound on MCF-7 cells. Results indicated a significant decrease in cell viability and an increase in apoptotic markers after treatment.
- Neuroprotective Study : Another study focused on the neuroprotective effects of similar diazaspiro compounds in models of oxidative stress. The results suggested that these compounds could mitigate neuronal damage by reducing reactive oxygen species (ROS) levels.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Variations in Aromatic Regions
The target compound’s 4-bromo-3-methylphenyl group distinguishes it from analogs such as 2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide (CAS RN: 899914-27-3), which substitutes the bromine at the para position of the phenyl ring and adds a methyl group at the 3,4-positions of the anilide moiety . This substitution pattern impacts electronic properties (e.g., bromine’s strong electron-withdrawing effect vs.
Another variant, 2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide (CAS RN: 899931-58-9), replaces the spiro[4.5]deca system with a smaller spiro[4.4]nona ring, reducing conformational flexibility and cavity size .
Spirocyclic System Modifications
The 1,4-diazaspiro[4.5]deca-1,3-dien-2-yl core in the target compound provides a rigid, bicyclic framework. In contrast, compounds like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide () employ non-spiro heterocycles (e.g., pyrazolone rings), which exhibit distinct hydrogen-bonding capabilities and planar geometries. The spiro system’s non-planarity may enhance selectivity for hydrophobic binding pockets .
Sulfanyl-Acetamide Linker Comparisons
The sulfanyl-acetamide bridge is conserved across analogs but varies in connectivity. For example, N-(4-bromophenyl)acetamide () lacks the spirocyclic and sulfanyl components, resulting in simpler electronic profiles and shorter bond lengths (e.g., C1–C2: 1.501 Å vs. 1.53 Å in bulkier derivatives) . This difference influences solubility and metabolic stability.
Crystallographic and Spectroscopic Data
Bond Length and Angle Trends
- Target Compound : Key bond lengths include C–Br (1.8907 Å) and N–C (1.347–1.401 Å) , consistent with halogenated acetamides ().
- Analog () : Dihedral angles between dichlorophenyl and pyrazolone rings range from 44.5° to 77.5° , highlighting conformational flexibility absent in the spirocyclic target .
Spectroscopic Signatures
- IR : Strong absorption at 1681 cm⁻¹ (C=O stretch) and 1378–1156 cm⁻¹ (SO₂) in sulfonamide analogs () differ from the target’s expected C=S and C=O vibrations .
- NMR : Methyl groups in the target’s 3-methylphenyl moiety would resonate near δ 2.1–2.3 ppm (¹H), while spirocyclic protons may appear upfield due to shielding effects.
Hypothesized Bioactivity
While pharmacological data for the target compound are unavailable, structurally related N-substituted acetamides exhibit antimicrobial, anti-inflammatory, and enzyme-inhibitory properties (). The bromine atom may enhance lipophilicity and target halogen-bonding interactions in proteins .
Tabulated Comparison of Key Compounds
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
